molecular formula C8H13N3 B11921657 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

Cat. No.: B11921657
M. Wt: 151.21 g/mol
InChI Key: QQLHTZHFGRAYAG-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated imidazo-pyridine derivatives.

Scientific Research Applications

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
  • Tetrahydroimidazo[4,5-c]pyridine-based inhibitors

Uniqueness: 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H13N3/c1-6-7-4-2-3-5-11(7)8(9)10-6/h2-5H2,1H3,(H2,9,10)

InChI Key

QQLHTZHFGRAYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCN2C(=N1)N

Origin of Product

United States

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